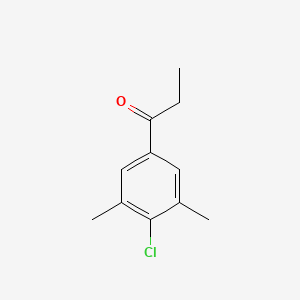

1-(4-Chloro-3,5-dimethylphenyl)propan-1-one

Description

1-(4-Chloro-3,5-dimethylphenyl)propan-1-one is a substituted aromatic ketone featuring a propanone backbone attached to a phenyl ring substituted with chlorine at the para position and methyl groups at the 3 and 5 positions. While specific data for this compound are absent in the provided evidence, its structural analogs (Table 1) allow for extrapolation of key properties. Chlorine and methyl substituents likely confer moderate lipophilicity and steric hindrance, influencing reactivity and solubility compared to derivatives with polar or bulky groups .

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-4-10(13)9-5-7(2)11(12)8(3)6-9/h5-6H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAXFTMINTMKYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C(=C1)C)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-3,5-dimethylphenyl)propan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chloro-3,5-dimethylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: 4-Chloro-3,5-dimethylbenzoic acid.

Reduction: 1-(4-Chloro-3,5-dimethylphenyl)propan-1-ol.

Substitution: 1-(4-Amino-3,5-dimethylphenyl)propan-1-one.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₃ClO

- Molecular Weight : 222.68 g/mol

- IUPAC Name : 1-(4-Chloro-3,5-dimethylphenyl)propan-1-one

The compound features an α,β-unsaturated carbonyl system that enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis. The presence of the chloro and dimethyl groups on the aromatic ring contributes to its unique chemical properties and potential biological activities.

Scientific Research Applications

-

Pharmaceutical Development

- Lead Compound for Drug Design : The compound's structural characteristics make it a promising candidate for developing new drugs targeting specific diseases. Its derivatives have shown potential anticancer properties by inhibiting cellular pathways involved in cancer progression.

- Inhibition of Protein Interactions : Research indicates that this compound can inhibit specific protein interactions within cellular pathways. For example, studies have demonstrated its ability to inhibit DVL1 binding in the WNT/β-catenin pathway, which is crucial in cancer development .

-

Material Science

- Synthesis of Functional Materials : The compound can be utilized as an intermediate in synthesizing various functional materials. Its unique chemical properties allow for modifications that can lead to materials with specific desired characteristics.

-

Organic Synthesis

- Reactivity with Nucleophiles : The α,β-unsaturated carbonyl system allows the compound to undergo various reactions such as oxidation, reduction, and substitution. This versatility makes it useful in synthesizing other organic compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to this compound:

- Anticancer Activity : Research has shown that derivatives of this compound can selectively inhibit cancer cell growth by targeting specific pathways involved in tumorigenesis. For instance, one study reported an EC50 value of for DVL1 inhibition in colon cancer cells .

- Mechanism of Action : The compound's mechanism involves interactions with various molecular targets, potentially acting as an agonist or antagonist at certain receptors. This interaction is crucial for understanding its therapeutic potential .

Mechanism of Action

The mechanism by which 1-(4-Chloro-3,5-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. In biochemical contexts, it may act as an inhibitor or substrate for certain enzymes, affecting metabolic pathways. The molecular targets and pathways involved vary based on the specific reactions and conditions under which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes molecular features of structurally related propan-1-one derivatives:

Key Observations:

Substituent Effects on Polarity: Hydroxyl (OH) and methoxy (OCH₃) groups (e.g., ) increase polarity and water solubility compared to chloro or methyl substituents.

Steric and Electronic Influences :

- Methyl groups at the 3,5 positions (as in the target compound) may reduce steric accessibility compared to bulkier substituents like pyrazole rings (e.g., ).

- Ethoxy (OCH₂CH₃) and difluoro (F) groups (e.g., ) alter electronic density, affecting conjugation and stability.

Molecular Weight Trends :

Functional and Application Differences

- Pharmaceutical Intermediates : Chlorinated derivatives (e.g., ) are common in agrochemicals or drug synthesis due to their bioactivity and stability. The target compound’s chloro-methyl substitution may align with such applications.

- Fragrance Industry: Non-chlorinated analogs like Nerone (1-(2-methyl-5-isopropylcyclohex-2-enyl)propan-1-one, ) are used for their volatile, diffusive properties, highlighting how substituent choice dictates industrial use.

- Research Reagents : Hydroxy-methoxy derivatives (e.g., ) serve as intermediates in organic synthesis, leveraging their polarity for regioselective reactions.

Biological Activity

1-(4-Chloro-3,5-dimethylphenyl)propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the context of anticancer properties and interactions with various cellular pathways. This article reviews the biological activity of this compound, synthesizing findings from diverse research sources.

Chemical Structure and Properties

The compound is characterized by its molecular formula and belongs to the class of chalcones, which are defined by their α,β-unsaturated carbonyl system linking two aromatic rings. The presence of a chloro group and two methyl groups on the aromatic ring contributes to its unique reactivity and potential biological activities.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in anticancer research. The following sections detail specific findings regarding its biological activity.

Anticancer Properties

-

WNT/β-Catenin Pathway Inhibition :

- Compounds similar to this compound have been shown to inhibit the WNT/β-catenin signaling pathway, which is crucial for many cellular functions and often dysregulated in cancers. For instance, enantiomers derived from related structures have demonstrated selective inhibition of Dishevelled 1 (DVL1), a key protein in this pathway, with effective concentrations (EC50) ranging from to in various assays .

- Cell Viability Studies :

- Mechanism of Action :

Comparative Biological Activity

To better understand the biological activity of this compound compared to similar compounds, the following table summarizes key features and activities:

| Compound Name | Structure Description | Unique Features | Anticancer Activity |

|---|---|---|---|

| This compound | Ketone with chloro and dimethyl substituents | Enhanced reactivity due to halogen and methyl groups | Significant inhibition of DVL1; EC50 values as low as 0.49 μM |

| 3-(3,5-Dimethylphenyl)propan-1-one | Similar ketone structure without chlorine | Lacks chlorine substitution; may exhibit different activity | Variable; less potent in DVL inhibition |

| 2'-Chloro-3-(2,5-dimethylphenyl)propiophenone | Chloro group in different position | Different substitution pattern influences reactivity | Moderate anticancer properties reported |

| 4-Chloroacetophenone | Simple acetophenone derivative with chloro group | More straightforward structure; primarily used in synthesis | Limited anticancer activity |

Case Studies and Research Findings

Several studies have highlighted the potential of compounds related to this compound:

- Study on DVL Inhibition : A study focused on the interaction between DVL1 and Frizzled revealed that selective inhibitors could significantly reduce DVL-GFP recruitment at the plasma membrane with an EC50 of .

- Antichlamydial Activity : While not directly related to cancer, research into structurally similar compounds has shown selective antibacterial activity against pathogens like Chlamydia, indicating a broader spectrum of biological effects that may be relevant for therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.